2-(methoxymethyl)-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-benzimidazole
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Overview
Description
2-(methoxymethyl)-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-benzimidazole is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with various substituents, making it a subject of interest for researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or ketones. The reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulfite under mild conditions . The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(methoxymethyl)-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the substituent groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-(methoxymethyl)-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(methoxymethyl)-5-(1-methyl-1H-imidazol-2-yl)-4-(3-piperidinyl)pyrimidine
- 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole N-oxide
Uniqueness
2-(methoxymethyl)-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-benzimidazole is unique due to its specific substitution pattern and the presence of both benzimidazole and phenoxy groups
Properties
Molecular Formula |
C23H30N2O2 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-(methoxymethyl)-1-[4-(5-methyl-2-propan-2-ylphenoxy)butyl]benzimidazole |
InChI |
InChI=1S/C23H30N2O2/c1-17(2)19-12-11-18(3)15-22(19)27-14-8-7-13-25-21-10-6-5-9-20(21)24-23(25)16-26-4/h5-6,9-12,15,17H,7-8,13-14,16H2,1-4H3 |
InChI Key |
KIKWLYDAMJROQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCCN2C3=CC=CC=C3N=C2COC |
Origin of Product |
United States |
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